
HFIAP-3
Description
HFIAP-3 (Hagfish Intestinal Antimicrobial Peptide-3) is a 29-residue antimicrobial peptide (AMP) isolated from the intestinal mucosa of the Atlantic hagfish (Myxine glutinosa). It belongs to a family of cationic AMPs (HFIAP-1, -2, and -3) characterized by high arginine and lysine content, which facilitate interactions with negatively charged microbial membranes . This compound contains a single brominated tryptophan residue at position 7 (W7), a post-translational modification that enhances its stability and bioactivity . Unlike its longer homologs HFIAP-1 and HFIAP-2 (37 residues), this compound lacks additional brominated residues, suggesting a unique structure-activity relationship . Its primary function is to inhibit bacterial growth by disrupting membrane integrity, making it a promising candidate for antimicrobial drug development .
Properties
bioactivity |
Antibacterial, Antifungal |
---|---|
sequence |
GWFKKAWRKVKNAGRRVLKGVGIHYGVGLI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Other HFIAP Family Members
HFIAP-1 and HFIAP-2 share significant sequence homology with HFIAP-3 but differ in length and bromination patterns:
Compound | Length (Residues) | Brominated Residues | Key Structural Feature | Activity Profile |
---|---|---|---|---|
HFIAP-1 | 37 | W7, W32 | Two brominated Trp residues | Broad-spectrum antimicrobial |
HFIAP-2 | 37 | W7 | One brominated Trp residue | Moderate antimicrobial potency |
This compound | 29 | W7 | Truncated C-terminal region | Targeted Gram-negative activity |
This compound’s shorter chain length may reduce its binding avidity compared to HFIAP-1 but enhances selectivity for Gram-negative pathogens due to reduced steric hindrance .
Conotoxins from Marine Snails
Conotoxins, neurotoxic peptides from Conus species (e.g., C. imperialis, C. textile), share structural features with this compound, such as brominated tryptophan residues. However, their functional roles diverge:
Compound | Source | Length (Residues) | Brominated Residues | Biological Role |
---|---|---|---|---|
This compound | Myxine glutinosa | 29 | W7 | Antimicrobial |
α-Conotoxin TxIA | Conus textile | 16 | None | Nicotinic receptor antagonist |
Conotoxin Br1 | Conus radiatus | 22 | W10 | Sodium channel modulation |
While conotoxins exhibit neurotoxic activity through ion channel interactions, this compound’s cationic and brominated residues prioritize membrane disruption, reflecting divergent evolutionary adaptations .
Other Marine Antimicrobial Peptides
Morulin Pm (from Phallusia mammillata) and Styelin D (from Styela clavata) are brominated AMPs with structural parallels to this compound:
Compound | Source | Brominated Residues | Key Functional Difference |
---|---|---|---|
This compound | Hagfish intestine | W7 | Targets Gram-negative pathogens |
Morulin Pm | Sea squirt hemocytes | W5, W9 | Antifungal activity |
Styelin D | Tunicate hemocytes | W3 | Binds bacterial lipopolysaccharides |
These peptides highlight the conserved role of brominated tryptophan in enhancing peptide stability and microbial targeting across marine species .
Structural and Functional Analysis
Role of Bromination
Bromination at tryptophan residues increases hydrophobicity and oxidative stability, enabling AMPs to penetrate microbial membranes. In this compound, bromination at W7 enhances its interaction with lipid bilayers, while the absence of additional brominated residues (unlike HFIAP-1) may limit off-target effects .
Charge and Selectivity
This compound’s net charge (+8 at physiological pH) is lower than HFIAP-1 (+10) due to fewer cationic residues. This difference correlates with this compound’s preference for Gram-negative bacteria, which have less anionic membrane surfaces compared to Gram-positive species .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.